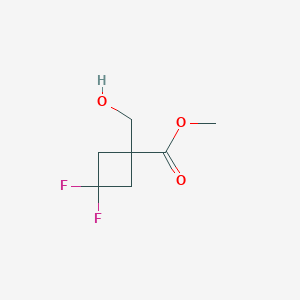

Methyl 3,3-difluoro-1-(hydroxymethyl)cyclobutane-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 3,3-difluoro-1-(hydroxymethyl)cyclobutane-1-carboxylate” is a chemical compound with the CAS Number: 2503204-82-6 . It has a molecular weight of 180.15 and its IUPAC name is the same as the common name .

Molecular Structure Analysis

The InChI code for this compound is1S/C7H10F2O3/c1-12-5(11)6(4-10)2-7(8,9)3-6/h10H,2-4H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis

“Methyl 3,3-difluoro-1-(hydroxymethyl)cyclobutane-1-carboxylate” is a liquid at room temperature . It should be stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

- The study by Ryabukhin et al. (2018) provides a comprehensive approach for the multigram synthesis of 3,3-difluorocyclobutyl-substituted building blocks, including carboxylic acid, amines, alcohols, azide, and trifluoroborate ketone. This work demonstrates the utility of ethyl 3,3-difluorocyclobutanecarboxylate as a versatile intermediate for obtaining various derivatives, highlighting its importance in synthetic chemistry Ryabukhin et al., 2018.

Polymerization and Material Science

- Kitayama et al. (2004) explored the anionic polymerization of a cyclobutene monomer, demonstrating the formation of polymers with 1,2-linked cyclobutane rings in the main chain. This study opens avenues for new materials with unique properties, leveraging the structural features of cyclobutene derivatives Kitayama et al., 2004.

Antiviral and Biological Activities

- Maruyama et al. (1993) investigated the antiviral activity of carbocyclic oxetanocin analogues and related compounds, identifying significant inhibitory effects on herpes simplex virus and varicella-zoster virus. This research suggests the potential therapeutic applications of cyclobutane derivatives in treating viral infections Maruyama et al., 1993.

Organic Chemistry and Mechanistic Insights

- Lin et al. (2021) reported a method for the gem-difluorination of methylenecyclopropanes, leading to the synthesis of 2-arylsubstituted gem-difluorocyclobutanes. This process, featuring a Wagner-Meerwein rearrangement, provides a novel route for accessing gem-difluorocyclobutane cores, which are valuable in medicinal chemistry Lin et al., 2021.

Photocycloaddition Reactions

- Sakamoto et al. (2012) explored the photocycloaddition reactions of methyl chromonecarboxylates with alkenes, leading to cyclobutane-type adducts. This study enhances our understanding of the photochemical reactivity of chromone derivatives and their potential applications in synthesizing complex cyclic structures Sakamoto et al., 2012.

Safety and Hazards

For safety information and potential hazards associated with “Methyl 3,3-difluoro-1-(hydroxymethyl)cyclobutane-1-carboxylate”, it’s recommended to refer to its Material Safety Data Sheet (MSDS) . The MSDS provides detailed information about the compound’s potential hazards, safe handling procedures, and emergency response measures.

Propiedades

IUPAC Name |

methyl 3,3-difluoro-1-(hydroxymethyl)cyclobutane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2O3/c1-12-5(11)6(4-10)2-7(8,9)3-6/h10H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXZBUAHINOAYAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC(C1)(F)F)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2964584.png)

![N-isopropyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2964588.png)

![3-[2-(4-Aminophenoxy)ethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B2964596.png)

![2-{[3-chloro-4-(difluoromethoxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2964599.png)

![1,2-Di[3-(benzyloxy)benzylidene]hydrazine](/img/structure/B2964600.png)

![(2E)-2-(1,3-benzothiazol-2-yl)-3-[(3-chlorophenyl)amino]prop-2-enenitrile](/img/structure/B2964604.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2964605.png)